molecular formula C21H15NS B2762637 3-Phenyl-2-(phenylsulfanyl)quinoline CAS No. 339013-75-1

3-Phenyl-2-(phenylsulfanyl)quinoline

Cat. No.: B2762637
CAS No.: 339013-75-1
M. Wt: 313.42
InChI Key: WWXGBZGMCVMZEC-UHFFFAOYSA-N
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Description

3-Phenyl-2-(phenylsulfanyl)quinoline is a chemical compound belonging to the quinoline family. It possesses a unique chemical structure characterized by a quinoline core substituted with a phenyl group at the 3-position and a phenylsulfanyl group at the 2-position. This compound has gained significant attention in various scientific fields due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-(phenylsulfanyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with phenylsulfanyl chloride in the presence of a base, followed by cyclization to form the quinoline ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(phenylsulfanyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature to mild heating.

    Reduction: Lithium aluminum hydride; conditionsanhydrous solvents, low temperatures.

    Substitution: Various electrophiles (e.g., halogens, nitro groups); conditionsacidic or basic media, depending on the electrophile

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, nitrated, or other substituted quinoline derivatives

Scientific Research Applications

3-Phenyl-2-(phenylsulfanyl)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactivity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the phenylsulfanyl group, resulting in different chemical and biological properties.

    3-Phenylquinoline: Similar structure but without the phenylsulfanyl group, leading to variations in reactivity and bioactivity.

    2-(Phenylsulfanyl)quinoline: Similar but lacks the phenyl group at the 3-position, affecting its overall properties

Uniqueness

3-Phenyl-2-(phenylsulfanyl)quinoline is unique due to the presence of both the phenyl and phenylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

3-phenyl-2-phenylsulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NS/c1-3-9-16(10-4-1)19-15-17-11-7-8-14-20(17)22-21(19)23-18-12-5-2-6-13-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXGBZGMCVMZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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